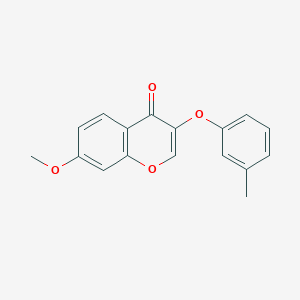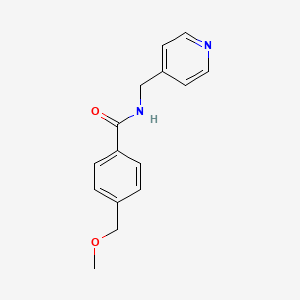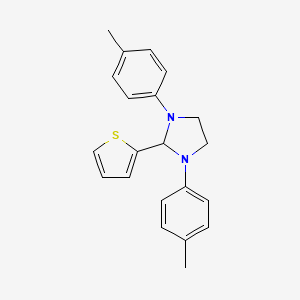![molecular formula C17H24N2O4 B5613217 1-[2-(2-Methoxyphenoxy)butanoyl]piperidine-4-carboxamide](/img/structure/B5613217.png)
1-[2-(2-Methoxyphenoxy)butanoyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Methoxyphenoxy)butanoyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-[2-(2-Methoxyphenoxy)butanoyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the butanoyl intermediate: This step involves the reaction of 2-(2-methoxyphenoxy)butanoic acid with a suitable activating agent such as thionyl chloride to form the corresponding acyl chloride.
Coupling with piperidine: The acyl chloride is then reacted with piperidine-4-carboxamide in the presence of a base like triethylamine to yield the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
1-[2-(2-Methoxyphenoxy)butanoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Methoxyphenoxy)butanoyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Methoxyphenoxy)butanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1-[2-(2-Methoxyphenoxy)butanoyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
1-[2-(2-Methoxyphenoxy)butanoyl]-4-methylpiperazine: This compound has a similar structure but with a methyl group on the piperazine ring, which may alter its biological activity and chemical properties.
1-[2-(2-Methoxyphenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine: The presence of an additional methoxyphenyl group can significantly change its pharmacological profile.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-[2-(2-methoxyphenoxy)butanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-3-13(23-15-7-5-4-6-14(15)22-2)17(21)19-10-8-12(9-11-19)16(18)20/h4-7,12-13H,3,8-11H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOARZGYNKZWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,3,5,7-tetramethyl-N-[(3-methyl-5-isoxazolyl)methyl]-1H-indole-2-carboxamide](/img/structure/B5613134.png)
![6-{[2-(benzylthio)-6-methyl-4-pyrimidinyl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5613145.png)

![N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5613156.png)
![N-cyclopropyl-3-[5-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5613167.png)
![N-CYCLOPENTYL-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B5613171.png)

![1-(1-benzothien-5-ylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5613181.png)
![tert-butyl 3-[4-(1-pyrrolidinyl)-1-piperidinyl]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5613195.png)

![3-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-6-methylpyridazine](/img/structure/B5613227.png)
![(3R*,4R*)-3,4-dimethyl-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinol](/img/structure/B5613235.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5613248.png)
